N'-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide
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Overview
Description
N'-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide is a complex organic compound known for its potential applications in various fields including chemistry, biology, and medicine. This compound features unique structural elements, including the methoxyphenyl group, morpholine ring, and oxazolyl moiety, contributing to its diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide typically involves multi-step organic reactions. Here is a concise outline of a possible synthetic route:
Starting Materials: : The synthesis often begins with 4-methoxybenzaldehyde and morpholine.
Formation of Intermediate: : The initial step involves the condensation of 4-methoxybenzaldehyde with morpholine to form the corresponding Schiff base.
Addition of Oxazoline Ring: : The Schiff base then undergoes cyclization with an appropriate reagent to form the oxazolyl intermediate.
Amidation Reaction: : The final step involves amidation using ethanediamine to yield this compound.
Industrial Production Methods
For industrial-scale production, optimizations in reaction conditions, catalyst selection, and purification processes are implemented to enhance yield and efficiency. Industrial methods may involve:
Continuous Flow Synthesis: : Ensures consistent production and improves scalability.
Catalysis: : Use of specific catalysts to reduce reaction time and increase yield.
Purification: : Advanced purification techniques like chromatography and crystallization are employed.
Chemical Reactions Analysis
Types of Reactions
N'-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide can undergo various types of chemical reactions, including:
Reduction: : Reduction reactions can modify the functional groups, potentially altering the compound's reactivity.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Conditions vary depending on the substituent being introduced, often involving bases, acids, or specific catalysts.
Major Products
Oxidation Products: : May result in carboxylated or hydroxylated derivatives.
Reduction Products: : Often lead to simpler aliphatic or aromatic amines.
Substitution Products: : Diverse range of substituted amides, influenced by the reagents and conditions used.
Scientific Research Applications
N'-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide has a wide array of scientific research applications:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Employed in the study of biological pathways and interactions.
Medicine: : Investigated for potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: : Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N'-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: : The compound may bind to particular enzymes or receptors, modulating their activity.
Pathways Involved: : Its effects can influence signaling pathways, leading to altered cellular responses such as apoptosis, proliferation, or differentiation.
Comparison with Similar Compounds
When compared to similar compounds, N'-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide stands out due to its unique structural features and reactivity:
Similar Compounds
N-[2-(4-methoxyphenyl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide: : Lacks the morpholine ring.
N'-[2-(morpholin-4-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide: : Does not have the methoxyphenyl group.
N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]acetamide: : Contains an acetyl group instead of the ethanediamide linkage.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O5/c1-25-14-4-2-13(3-5-14)15(22-7-10-26-11-8-22)12-19-17(23)18(24)20-16-6-9-27-21-16/h2-6,9,15H,7-8,10-12H2,1H3,(H,19,23)(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXWIVKGOFHRCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=NOC=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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